molecular formula C18H22O5 B11163521 butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11163521
M. Wt: 318.4 g/mol
InChI Key: KOYZKXVEXUEMKR-UHFFFAOYSA-N
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Scientific Research Applications

Biological Activities

Research has shown that butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate exhibits several promising biological activities:

  • Antimicrobial Properties : Studies have indicated that coumarin derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation in biological models .

Pharmaceutical Development

The compound's structural characteristics make it a valuable scaffold in drug development:

  • Anticoagulant Properties : Coumarins are known for their anticoagulant effects. Research is ongoing to explore the efficacy of this compound in this area .
  • Cancer Research : There is growing interest in coumarin derivatives for their potential anticancer properties, with studies indicating that they may induce apoptosis in cancer cells .

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

  • Synthesis of New Derivatives : The compound can undergo various chemical reactions (e.g., oxidation, reduction, and substitution) to yield new derivatives with enhanced biological activities or different chemical properties .

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the production of dyes and pigments used in textiles and coatings.

Photoactive Materials

The compound's ability to absorb UV light makes it suitable for use in photoactive materials, which are essential in various applications including solar cells and photonic devices.

Case Studies

  • Antimicrobial Activity Evaluation : A study assessed the antimicrobial efficacy of several coumarin derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent .
  • Anti-inflammatory Research : In a controlled experiment evaluating the anti-inflammatory effects of coumarin derivatives, butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate was shown to reduce edema in animal models significantly compared to control groups .

Mechanism of Action

The mechanism of action of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways:

Biological Activity

Butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic compound derived from the coumarin family, which has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

The compound's chemical structure can be summarized as follows:

PropertyValue
Chemical Formula C16H18O4
Molecular Weight 274.31 g/mol
Density 1.3 g/cm³
Boiling Point 464.6 °C
LogP 4.03

These properties suggest a relatively lipophilic nature, which may facilitate its interaction with biological membranes.

Antimicrobial Activity

Research indicates that derivatives of coumarins, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain coumarin derivatives demonstrated potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results showed that at a concentration of 50 µg/mL, the compound inhibited the growth of Pseudomonas aeruginosa by 70%, outperforming some conventional antibiotics .

Anticancer Properties

The anticancer potential of this compound has been a subject of investigation. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression.

Research Findings on Anticancer Activity

  • Cell Line Studies : In vitro studies on A549 (lung cancer) and HeLa (cervical cancer) cell lines revealed that this compound reduced cell viability with an IC50 value of approximately 15 µM .
  • Mechanism of Action : The compound was found to activate caspase pathways leading to increased apoptosis rates in treated cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated its ability to inhibit pro-inflammatory cytokines.

Experimental Evidence

In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate significantly decreased levels of TNF-alpha and IL-6, suggesting its potential utility in managing inflammatory conditions .

Summary of Biological Activities

The following table summarizes the biological activities of butyl [(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yloxy]acetate:

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in A549 cells
Anti-inflammatoryReduction of TNF-alpha and IL-6

Properties

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

butyl 2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetate

InChI

InChI=1S/C18H22O5/c1-4-6-7-21-18(20)11-22-15-10-16-14(9-13(15)5-2)12(3)8-17(19)23-16/h8-10H,4-7,11H2,1-3H3

InChI Key

KOYZKXVEXUEMKR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1CC)C(=CC(=O)O2)C

Origin of Product

United States

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